Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate

Descripción general

Descripción

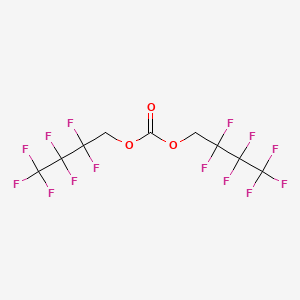

Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate: is a fluorinated organic compound with the molecular formula C9H4F14O3 . It is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with phosgene or diphosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: : Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate undergoes various chemical reactions, including nucleophilic substitution , hydrolysis , and transesterification .

Common Reagents and Conditions

Nucleophilic Substitution: This reaction typically involves nucleophiles such as or under mild to moderate temperatures.

Hydrolysis: The compound can be hydrolyzed in the presence of or to yield and .

Transesterification: This reaction involves the exchange of ester groups with alcohols under the influence of acidic or basic catalysts .

Major Products Formed: : The major products formed from these reactions include 2,2,3,3,4,4,4-heptafluorobutanol , carbon dioxide , and various fluorinated esters .

Aplicaciones Científicas De Investigación

Chemistry: : Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated polymers and copolymers . Its unique properties make it valuable in the development of materials with low surface energy and high chemical resistance .

Biology and Medicine: : In biological research, this compound is used in the study of fluorinated biomolecules and their interactions. It is also explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .

Industry: : Industrial applications include its use as a plasticizer in the production of high-performance plastics and as a stabilizer in the formulation of coatings and adhesives . Its thermal stability and resistance to degradation make it suitable for use in harsh environments .

Mecanismo De Acción

The mechanism by which Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate exerts its effects involves its interaction with nucleophiles and electrophiles . The compound’s fluorinated nature enhances its electrophilicity , making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .

Comparación Con Compuestos Similares

Similar Compounds: : Compounds similar to Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate include 2,2,3,3,4,4,4-heptafluorobutyl acrylate , 2,2,3,3,4,4,4-heptafluorobutyl methacrylate , and 2,2,3,3,4,4,4-heptafluorobutyl acetate .

Uniqueness: : What sets this compound apart from these similar compounds is its ability to undergo a wider range of chemical reactions, particularly those involving carbonates . Its high thermal stability and resistance to hydrolysis also make it more suitable for applications requiring long-term stability .

Actividad Biológica

Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate (C₉H₄F₁₄O₃) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

- Molecular Formula : C₉H₄F₁₄O₃

- Molecular Weight : 426.104 g/mol

- CAS Number : 1026739-75-2

Biological Activity Overview

The biological activity of this compound remains largely underexplored; however, it has been tentatively identified in various studies related to per- and polyfluoroalkyl substances (PFAS). The compound's structure suggests potential interactions with biological systems that merit further investigation.

1. Toxicological Studies

Recent studies have indicated that this compound may exhibit toxicological effects similar to other PFAS compounds. For instance:

- In a study analyzing PFAS concentrations in artificial turf materials, this compound was detected at concentrations of 5.1 ng/g , indicating its presence in environmental samples and potential exposure risks .

- Its structural similarity to other fluorinated compounds raises concerns regarding bioaccumulation and persistence in biological systems.

While specific mechanisms of action for this compound are not well-documented in literature, general mechanisms observed in similar PFAS compounds include:

- Enzyme Inhibition : Fluorinated compounds can interact with various enzymes by binding to active sites or altering enzyme conformation.

- Receptor Modulation : These compounds may influence receptor activity by acting as agonists or antagonists in signaling pathways.

Case Study 1: Environmental Impact

A study conducted on artificial turf revealed the presence of this compound among other PFAS. The research highlighted the need for monitoring these substances due to their potential health effects on humans and wildlife .

Case Study 2: Synthesis and Application

Research involving the synthesis of fluorinated polymers has included this compound as a component. Its incorporation into polymer matrices suggests possible applications in materials science but also emphasizes the need for assessing biological interactions and safety .

Research Findings

Propiedades

IUPAC Name |

bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F14O3/c10-4(11,6(14,15)8(18,19)20)1-25-3(24)26-2-5(12,13)7(16,17)9(21,22)23/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDDOTOJUMBYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896824 | |

| Record name | Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026739-75-2 | |

| Record name | Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.